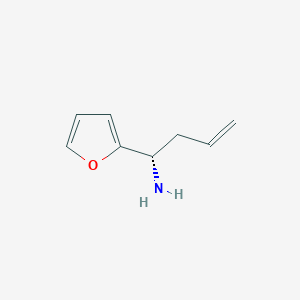

(S)-1-(Furan-2-yl)but-3-en-1-amine

Description

(S)-1-(Furan-2-yl)but-3-en-1-amine is a chiral amine featuring a furan heterocycle and a terminal alkene. Its structure combines a rigid aromatic system (furan) with a flexible allylic amine, making it a valuable intermediate in asymmetric synthesis and pharmaceutical chemistry. The stereoselective synthesis of such compounds often involves chiral auxiliaries or catalysts to control enantiomeric purity.

Properties

Molecular Formula |

C8H11NO |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

(1S)-1-(furan-2-yl)but-3-en-1-amine |

InChI |

InChI=1S/C8H11NO/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2/t7-/m0/s1 |

InChI Key |

DITVBWXQRBAZMB-ZETCQYMHSA-N |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CO1)N |

Canonical SMILES |

C=CCC(C1=CC=CO1)N |

Origin of Product |

United States |

Biological Activity

(S)-1-(Furan-2-yl)but-3-en-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a furan ring attached to a butenylamine chain. This specific configuration contributes to its distinct chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways, leading to diverse biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains.

- Anticancer Properties : Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it demonstrated significant activity against multidrug-resistant strains, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. For example, a study reported that this compound exhibited dose-dependent inhibition of MCF-7 breast adenocarcinoma cells in the sulforhodamine B (SRB) assay, showing approximately 40%, 60%, and 90% inhibition at concentrations of 3, 10, and 30 μM respectively . In comparison, gemcitabine showed about 50% inhibition at 10 μM, indicating that this compound could be a promising candidate for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Description | Notable Activity |

|---|---|---|

| 1-(Furan-3-yl)but-3-en-1-amines | Similar furan ring structure | Antimicrobial and anticancer effects |

| N-benzyl-(furan-2-yl)butenylamine | Benzyl substitution on furan | Enhanced bioactivity |

This comparison illustrates how structural variations can influence biological activity.

Cytotoxicity Studies

In a significant case study, (S)-1-(Furan-2-yl)butenylamine was tested against several cancer cell lines. The results indicated strong cytotoxic effects with IC50 values significantly lower than those of established chemotherapeutics like 5-Fluorouracil . This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Synthesis and Pharmacological Evaluation

The synthesis of (S)-1-(Furan-2-yl)butenylamine has been optimized to yield higher purity and efficiency. A recent study reported an overall yield improvement to 75% using a sequence involving Weinreb amide formation followed by CBS reduction . The synthesized compound was then subjected to pharmacological evaluations demonstrating its potential as a cytotoxic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The aromatic substituent significantly influences electronic properties, solubility, and reactivity. Key analogs include:

Furan vs. Thiophene

- (S)-1-(Thiophen-2-yl)but-3-en-1-amine (7e)

- 1H NMR : Thiophene protons resonate at δ 7.19–6.92 (vs. furan protons typically at δ 7.4–6.3). The sulfur atom in thiophene deshields adjacent protons compared to furan’s oxygen.

- 13C NMR : Thiophene carbons appear at δ 150.8 (C2), 126.9 (C3/C4), and 123.1 (C5), whereas furan carbons are generally upfield (~δ 142–110) due to oxygen’s electronegativity .

Electron-Withdrawing vs. Electron-Donating Groups

(S)-1-(4-Fluorophenyl)but-3-en-1-amine (7i)

(S)-1-(4-Methoxyphenyl)but-3-en-1-amine (7c)

Halogen-Substituted Analogs

Modifications to the Amine Group

N-Protected Derivatives

- (RS,1R)-N-(tert-Butanesulfinyl)-1-(4-chlorophenyl)but-3-en-1-amine (4h)

N-Alkylated Derivatives

Role of the Allylic Double Bond

The terminal alkene (but-3-en-1-amine) enables diverse reactivity:

- Hydroamination: Reacts with morpholine to form 1,4-diamines (e.g., 1-(4-bromophenyl)-4-morpholinobutan-1-amine) with high regioselectivity (18:1 ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.